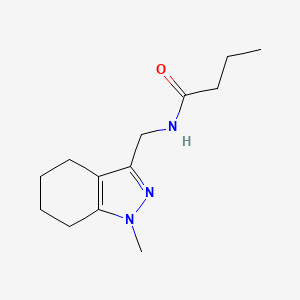
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-4,5,6,7-tetrahydro-1H-indazole, which is achieved through the reduction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Formation of Intermediate: The intermediate compound is then reacted with butyryl chloride in the presence of a base such as triethylamine to form the desired butyramide derivative.
化学反応の分析
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide undergoes various chemical reactions, including:
科学的研究の応用
作用機序
The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide can be compared with other indazole derivatives:
生物活性
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide is a compound belonging to the class of indazole derivatives, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O, with a molecular weight of approximately 248.34 g/mol. The compound features an indazole moiety linked to a butyramide group.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O |
| Molecular Weight | 248.34 g/mol |
| CAS Number | 1448027-69-7 |
Indazole derivatives, including this compound, exhibit their biological effects through various mechanisms:
- Target Interaction : These compounds are known to interact with multiple therapeutic targets such as enzymes and receptors involved in cellular signaling pathways.
- Biochemical Pathways : They influence several biochemical pathways leading to effects like anti-inflammatory responses, modulation of apoptosis, and inhibition of cell proliferation.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. Studies on related indazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. For example:
- Study Findings : A related compound exhibited IC50 values in the micromolar range against human liver cancer cells (HepG2), suggesting strong potential as an anticancer agent.
Anti-inflammatory Effects
Indazole derivatives are also noted for their anti-inflammatory activities. The compound may modulate inflammatory cytokines and pathways:
- Mechanisms : By inhibiting pro-inflammatory mediators and enzymes such as COX and LOX, these compounds can reduce inflammation in various models .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored in several studies:
- Activity Against Pathogens : In vitro studies have shown effectiveness against a range of bacterial strains and fungi .
Study on Anticancer Properties
A study published in a peer-reviewed journal investigated the cytotoxic effects of indazole derivatives on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The results indicated that these compounds could effectively inhibit cancer cell growth by inducing apoptosis through caspase activation pathways .
Evaluation of Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory activity of indazole derivatives:
- Model Used : Carrageenan-induced paw edema in rats.
- Results : The compound significantly reduced edema compared to the control group.
特性
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-6-13(17)14-9-11-10-7-4-5-8-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCZMJYZWMSUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NN(C2=C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













